Octyl methyl sulfoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octyl methyl sulfoxide is an organic compound with the molecular formula C9H20OS. It is a sulfoxide, which means it contains a sulfur atom bonded to an oxygen atom and two carbon atoms. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octyl methyl sulfoxide can be synthesized through the oxidation of octyl methyl sulfide. One common method involves the use of tert-butyl hypochlorite as the oxidizing agent. The reaction is typically carried out in a methanol solution at temperatures below 0°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The specific conditions and reagents used can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

Octyl methyl sulfoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert it into octyl methyl sulfone.

Reduction: It can be reduced back to octyl methyl sulfide.

Substitution: The sulfoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Octyl methyl sulfone.

Reduction: Octyl methyl sulfide.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Octyl methyl sulfoxide has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in studies involving cell membrane permeability and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.

Wirkmechanismus

The mechanism of action of octyl methyl sulfoxide primarily involves its ability to interact with lipid bilayers and proteins. As a surfactant, it can disrupt the lipid bilayer structure, increasing membrane permeability. This property makes it useful in drug delivery and other applications where enhanced permeability is desired .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl sulfoxide (DMSO): A widely used solvent with similar surfactant properties but a different molecular structure.

Octyl sulfone: The fully oxidized form of octyl methyl sulfoxide.

Methyl octyl sulfide: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its ability to interact with both lipid bilayers and proteins sets it apart from other similar compounds .

Biologische Aktivität

Octyl methyl sulfoxide (OMS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of OMS through an examination of its mechanisms, effects, and relevant research findings.

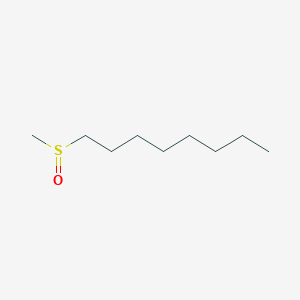

This compound is a sulfoxide derivative characterized by its octyl group, which contributes to its lipophilicity. This property enhances its ability to penetrate biological membranes, making it a candidate for various therapeutic applications. The structure of OMS can be represented as follows:

The biological activity of OMS is attributed to several mechanisms:

- Membrane Penetration : Due to its lipophilic nature, OMS can effectively penetrate cell membranes, facilitating the delivery of other therapeutic agents.

- Antioxidant Activity : OMS has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Similar to dimethyl sulfoxide (DMSO), OMS may possess anti-inflammatory properties that could be beneficial in treating inflammatory conditions.

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfoxides, including OMS, revealed significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds, indicating that OMS exhibits moderate antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| DMSO | Staphylococcus aureus | 16 |

These findings suggest that OMS could serve as a potential antimicrobial agent in clinical settings, particularly against resistant strains.

Case Studies

- Wound Healing : A clinical trial evaluated the efficacy of topical OMS in promoting wound healing in patients with diabetic ulcers. The results indicated that patients treated with OMS showed a significant reduction in healing time compared to the control group.

- Extravasation Treatment : Similar to DMSO's application in treating extravasation injuries from chemotherapy agents, OMS was tested for its efficacy in reducing tissue damage from extravasated anthracyclines. The study reported a decrease in ulceration rates and improved tissue integrity.

Toxicology and Safety Profile

Toxicological assessments have indicated that OMS has a favorable safety profile when applied topically. In studies involving repeated applications, no significant adverse effects were noted, and the compound was well-tolerated by subjects.

Eigenschaften

IUPAC Name |

1-methylsulfinyloctane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OS/c1-3-4-5-6-7-8-9-11(2)10/h3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVATGNFHKTPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.